Product packaging for GA9 methyl ester(Cat. No.:)

GA9 methyl ester

Cat. No.: B13720675
M. Wt: 330.4 g/mol
InChI Key: GKRMJALKMNRHGF-MOQGAEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GA9 methyl ester is a chemical reagent intended for research use only. It is not for human consumption, diagnostic use, or therapeutic application. Researchers are responsible for verifying the compound's suitability for their specific projects. Key applications and properties must be confirmed by the supplier. Always consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B13720675 GA9 methyl ester

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

methyl (1R,2R,5S,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate

InChI

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13+,14+,15+,18+,19-,20+/m0/s1

InChI Key

GKRMJALKMNRHGF-MOQGAEFSSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)OC)OC2=O

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Ga9 Methyl Ester

Precursor Compounds and Early Diterpenoid Biosynthesis Relevant to GA9 Methyl Ester

The biosynthesis of gibberellins (B7789140) (GAs), a class of diterpenoid phytohormones, begins with the formation of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP). nih.gov From GGDP, the pathway proceeds through a series of cyclization and oxidation reactions to produce the vast array of GAs found in plants, fungi, and bacteria. oup.comuniprot.org The early stages of this pathway, which are conserved in higher plants, occur across multiple cellular compartments, including plastids and the endoplasmic reticulum. nih.gov

ent-Kaurene (B36324) is the first dedicated tetracyclic hydrocarbon intermediate in the gibberellin biosynthetic pathway. nih.gov It is formed from GGDP through a two-step cyclization reaction. uniprot.org The production of ent-kaurene is a critical regulatory point in the pathway. slu.se

Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of sequential oxidations at the C-19 position. oup.comsteberlab.org This three-step oxidation process is catalyzed by a single multifunctional enzyme, ent-kaurene oxidase (KO), which converts ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. tandfonline.comnih.gov The formation of ent-kaurenoic acid marks a key step, as it is the substrate for the subsequent enzyme, ent-kaurenoic acid oxidase (KAO), which continues the modifications leading to the first gibberellin in the pathway, GA12. nih.govoup.com Therefore, both ent-kaurene and ent-kaurenoic acid are essential precursors in the biosynthetic cascade that ultimately yields various gibberellins, including GA9. oup.comresearchgate.net

The initial steps of gibberellin biosynthesis are catalyzed by a distinct set of enzymes located primarily in the plastids. nih.govtandfonline.com

ent-Copalyl Diphosphate Synthase (CPS): This enzyme initiates the dedicated GA pathway by catalyzing the cyclization of the linear precursor, GGDP, to the bicyclic intermediate, ent-copalyl diphosphate (CDP). nih.govsteberlab.org In plants like Arabidopsis, CPS activity is prominent in rapidly growing tissues, suggesting its role in supplying GA precursors for development. slu.se

ent-Kaurene Synthase (KS): Following the action of CPS, ent-kaurene synthase catalyzes the second cyclization step, converting CDP into the tetracyclic hydrocarbon ent-kaurene. nih.govnih.gov

ent-Kaurene Oxidase (KO): This cytochrome P450 monooxygenase, located on the endoplasmic reticulum, is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid. oup.comsteberlab.orgnih.gov

ent-Kaurenoic Acid Oxidase (KAO): Also a cytochrome P450 enzyme on the endoplasmic reticulum, KAO catalyzes the conversion of ent-kaurenoic acid to GA12-aldehyde, which is then oxidized to form GA12, the precursor to all other GAs. nih.govoup.com

In contrast to Arabidopsis, where single genes often encode the enzymes for these early steps, other plants like rice may possess multiple genes for CPS, KS, and KO. nih.govnih.gov

This compound Formation

This compound is formed through the direct modification of its corresponding carboxylic acid, gibberellin A9 (GA9). This conversion is a specific enzymatic reaction that attaches a methyl group to the GA9 molecule, altering its chemical properties and biological activity.

The formation of this compound occurs via the methylation of the carboxyl group at the C-7 position of GA9. nih.gov This reaction is catalyzed by specific methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govontosight.ai The transfer of the methyl group from SAM to the GA9 carboxyl group results in the formation of the corresponding methyl ester and S-adenosyl-L-homocysteine. genome.jp This methylation process is considered a mechanism for deactivating gibberellins, as the resulting methyl esters are biologically inactive. nih.govebi.ac.uk This process appears to play a significant role during seed development and maturation, where the deactivation of active GAs is required. nih.govebi.ac.uk

In the model plant Arabidopsis thaliana, two specific enzymes have been identified that catalyze the methylation of gibberellins: GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2). nih.govnih.gov These enzymes belong to the SABATH family of methyltransferases, which includes enzymes that methylate the carboxyl groups of other plant hormones like salicylic (B10762653) acid and jasmonic acid. nih.govresearchgate.net

The genes encoding these enzymes, GAMT1 (At4g26420) and GAMT2 (At5g56300), are primarily expressed in developing siliques and seeds. nih.govnih.gov This localized expression pattern supports the hypothesis that their main physiological role is to inactivate GAs during the later stages of seed development. nih.govnih.gov

Both GAMT1 and GAMT2 from Arabidopsis can methylate a variety of gibberellins, indicating broad substrate specificity, though they exhibit different affinities and reaction rates for various GAs. nih.gov In vitro assays have shown that GAMT1 and GAMT2 can methylate numerous C19- and C20-GAs. nih.gov

GAMT2 shows the highest affinity for GA9, as indicated by its low K_m value of 1.9 µM. nih.gov GAMT1 also efficiently methylates GA9, showing its highest activity with GA9 and GA20. nih.govresearchgate.net The ability of both enzymes to methylate a wide range of GAs, including the bioactive GA1 and GA4, as well as their precursors like GA9 and GA20, suggests they play a comprehensive role in regulating GA homeostasis in the tissues where they are expressed. nih.gov

Interactive Data Table 1: Relative Activity of Arabidopsis GAMT1 and GAMT2 with Various Gibberellin Substrates

The following table summarizes the relative enzymatic activity of GAMT1 and GAMT2 with different gibberellins, as determined by in vitro assays. Activities are expressed relative to the most active substrate for each enzyme.

SubstrateGAMT1 Relative Activity (%)GAMT2 Relative Activity (%)
GA9 10060
GA20 10017
GA4 50100
GA34 4580
GA1 3030
GA3 6045
GA51 3530

Data sourced from Varbanova et al. (2007). nih.govresearchgate.net

Interactive Data Table 2: Enzymatic Properties of Arabidopsis GAMT1 and GAMT2

This table outlines key kinetic parameters for GAMT1 and GAMT2, highlighting their affinity for select gibberellin substrates.

EnzymeSubstrateK_m (µM)pH Optimum
GAMT1 GA45.47.5
GA915.87.5
GA110.37.5
GAMT2 GA44.08.0
GA91.98.0
GA17.88.0

Data sourced from Varbanova et al. (2007). nih.gov

Metabolic Fates and Deactivation Pathways of this compound

The metabolism of this compound involves several deactivation pathways that modify its structure and typically reduce or eliminate its biological activity. These processes are crucial for regulating the levels of active gibberellins within plant tissues. The primary metabolic fates include hydrolysis to its free acid form, GA9, and a series of catabolic reactions such as hydroxylation, epoxidation, and oxidation.

Hydrolysis of this compound to GA9

Hydrolysis is a fundamental metabolic reaction where the methyl ester group of this compound is cleaved, converting it back to its corresponding free acid, gibberellin A9 (GA9). This process can be achieved chemically, for instance, by using sodium hydroxide, which has been demonstrated in the synthesis of radiolabeled GA9. tandfonline.comoup.com In biological systems, this conversion is enzymatic. While the formation of methyl esters can be a method of deactivation, hydrolysis can potentially reactivate the molecule by releasing the free GA. researchgate.net The balance between esterification and hydrolysis helps regulate the pool of active GAs.

Further Catabolism and Inactivation Mechanisms (e.g., 2β-hydroxylation, epoxidation, oxidation, glycosylation)

Beyond hydrolysis, this compound is subject to several other catabolic processes that represent more definitive inactivation steps. It is proposed that methylation may tag gibberellins for further degradation through these pathways. researchgate.net

Hydroxylation: This is a major inactivation pathway. In cultures of prothallia from the fern Lygodium japonicum, this compound was metabolized into three different monohydroxy-GA9-Me compounds. One was identified as GA20 methyl ester (13-hydroxylation), while the other two were determined to be 12α- and 12β-hydroxy-GA9-Me. researchgate.net Another key hydroxylation is at the 2β-position, which is a common deactivation step for C19-GAs and is catalyzed by GA2-oxidases. nih.govoup.com 2α-hydroxylation has also been observed.

Epoxidation: This process involves the formation of an epoxide ring. The 16,17-double bond of non-13-hydroxy GAs, such as GA9, can undergo epoxidation, which is considered a deactivation step. mdpi.com This reaction can be catalyzed by cytochrome P450 monooxygenases. nih.gov The synthesis of radiolabeled GA9 involved creating a this compound epoxide intermediate, which was subsequently de-epoxidized. tandfonline.comoup.com

Oxidation: This includes various modifications beyond hydroxylation. For example, some GA2-oxidase enzymes can further oxidize a 2β-hydroxyGA product to a 2-ketone derivative. oup.com

Glycosylation: This involves the attachment of a sugar moiety, typically glucose, to the gibberellin molecule. researchgate.netnih.gov This process can occur on the carboxyl group to form a glucosyl ester or on a hydroxyl group to form a glucoside. nih.gov Glycosylation increases the polarity of the GA molecule, which can affect its transport and receptor binding, effectively inactivating it. nih.gov While documented for free GAs, it is a plausible deactivation pathway for their methyl esters as well. researchgate.net

Role of GA2-oxidases in GA9 and this compound Metabolism

Gibberellin 2-oxidases (GA2ox) are a key family of enzymes responsible for the deactivation of gibberellins. oup.com These enzymes primarily catalyze the 2β-hydroxylation of C19- and C20-GAs. nih.govoup.com

Several studies have demonstrated the activity of GA2-oxidases on GA9 and its derivatives.

C19-GA2ox enzymes are known to convert GA9 into the biologically inactive GA51 through 2β-hydroxylation. nih.gov

In rice, the OsGA3ox1 protein, primarily a 3β-hydroxylase, also exhibits minor 2β-hydroxylase activity, converting GA9 to GA34.

A novel class of GA2-oxidases in rice (GA2ox5, GA2ox6, GA2ox9) also contributes to GA deactivation. nih.gov

Some GA2-oxidases can act on methylated gibberellins. For instance, recombinant GA2-oxidases from adzuki bean were shown to convert GA4-methyl ester to its 2β-hydroxylated form, indicating that the methyl ester group does not necessarily prevent the action of these deactivating enzymes. nih.gov

Intermediary Metabolism and Related GA Methyl Esters (e.g., GA73 Methyl Ester)

The metabolism of gibberellins involves a complex network of intermediates, including various methylated forms. In certain fern species, such as those from the genus Lygodium, GA methyl esters serve as primary antheridiogens (substances that induce the formation of antheridia).

GA73 methyl ester is a significant antheridiogen in Lygodium ferns. researchgate.netnih.gov Feeding experiments in Lygodium circinnatum have shed light on its biosynthesis and relationship with other GAs. These studies showed that [2H2]GA24 was converted into [2H2]GA73-Me, suggesting GA73-Me is biosynthesized from GA24, likely via the free acid GA73. nih.gov Crucially, the same study found that neither GA9 nor this compound serves as a precursor to GA73 methyl ester in this species. nih.gov However, both GA9-Me and GA73-Me have been identified together in the culture medium of L. circinnatum, along with various hydroxylated derivatives, indicating they are part of the same complex metabolic landscape, even if not directly in a precursor-product relationship. researchgate.netnih.gov

The table below summarizes the key metabolic transformations discussed for this compound.

Metabolic Process Substrate Key Enzyme(s) / Reagent Product(s) Effect Citation(s)
HydrolysisThis compoundEsterases / NaOHGA9Reversible deactivation tandfonline.comresearchgate.net
13-HydroxylationThis compoundHydroxylaseGA20 methyl esterInactivation researchgate.net
12-HydroxylationThis compoundHydroxylase12α-hydroxy-GA9-Me, 12β-hydroxy-GA9-MeInactivation researchgate.net
2β-HydroxylationGA9GA2-oxidaseGA51Inactivation nih.gov
2β-HydroxylationGA9OsGA3ox1GA34Inactivation
EpoxidationGA9Cytochrome P450 Monooxygenase16,17-epoxy-GA9Inactivation mdpi.com
GlycosylationGibberellinsGlycosyltransferasesGA-glucosides, GA-glucosyl estersInactivation researchgate.netnih.gov

Enzymatic Regulation and Genetic Control of Ga9 Methyl Ester Homeostasis

Transcriptional Regulation of Methyltransferase Genes (e.g., GAMT1, GAMT2)

The enzymatic methylation of the carboxyl group of gibberellins (B7789140) is catalyzed by S-adenosine-L-methionine (SAM)-dependent methyltransferases, namely GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2. nih.govnih.gov The expression of the genes encoding these enzymes is tightly regulated, indicating specific roles in developmental processes.

In Arabidopsis thaliana, the expression of GAMT1 and GAMT2 is highly tissue-specific. Transcript analysis has revealed that both genes are predominantly expressed in the siliques (seed pods), with expression levels peaking from the middle to late stages of silique development. nih.govuniprot.orgexlibrisgroup.com Specifically, the expression of both GAMT1 and GAMT2 is localized mostly to the developing seeds within the siliques. nih.govuniprot.org Weak expression has also been noted in germinating seeds, but not significantly in other tissues like leaves, stems, flowers, or roots. nih.gov This specific expression pattern suggests that the methylation of GAs by GAMT1 and GAMT2 is a crucial mechanism for regulating GA levels during seed development and maturation. nih.govuniprot.org

Hormonal crosstalk also influences the transcription of genes involved in GA metabolism. For instance, the plant hormone auxin has been shown to up-regulate the expression of various genes involved in both GA biosynthesis and deactivation. nih.gov While direct regulation of GAMT1 and GAMT2 by auxin is not fully elucidated, auxin's role in modulating the broader GA metabolic network suggests it may indirectly influence the substrate availability for methylation. nih.gov Other transcription factors, such as LEAFY COTYLEDON2 (LEC2) and FUSCA3 (FUS3), are known to regulate GA metabolism genes during embryo development, highlighting the complex transcriptional network controlling GA homeostasis. nih.gov

Post-Transcriptional and Post-Translational Regulation of Enzymes

Beyond transcriptional control, the activity of enzymes in the gibberellin pathway is fine-tuned by post-transcriptional and post-translational modifications. These regulatory layers allow plants to rapidly adjust hormone levels in response to developmental and environmental signals.

Modeling and experimental studies have revealed that post-transcriptional modifications can significantly alter enzyme activity, thereby regulating GA distribution. nih.gov For example, in response to environmental stresses like drought and cold, the activity of key GA metabolism enzymes such as GA 20-oxidase and GA 2-oxidase is modulated, a change not fully explained by transcript levels alone. nih.gov This suggests that mechanisms operating after transcription play a vital role in determining the final concentration of bioactive GAs and their precursors. nih.gov

At the post-translational level, DELLA proteins, which are central negative regulators of GA signaling, are subject to numerous modifications, including phosphorylation, SUMOylation, O-glycosylation, and ubiquitination. oup.com Gibberellins trigger the degradation of DELLA proteins via the 26S proteasome, thereby activating GA responses. oup.com Other modifications, however, can modulate DELLA stability and activity independently of GA levels. oup.com For instance, phosphorylation can protect DELLAs from degradation, while SUMOylation affects both their stability and activity. oup.com These modifications to core signaling components like DELLAs indirectly affect the entire GA pathway, including the feedback regulation of biosynthesis and deactivation enzymes, ultimately influencing the pool of GAs available for methylation. oup.comnih.gov

Genetic Loci and Mutants Affecting GA9 Methyl Ester Levels and Function (e.g., GAMT1/GAMT2 null mutants, Ppcps/ks disruption mutants)

The study of genetic mutants has been instrumental in uncovering the physiological roles of GA methylation and the function of this compound. Analysis of mutants in both higher and lower plants has provided key insights.

Table 1. Phenotypes of Arabidopsis thaliana gamt Mutants
MutantGenetic DefectKey PhenotypeEffect on GA LevelsReference
gamt1 / gamt2 (single mutants)Null mutation in either GAMT1 or GAMT2 geneSlightly increased resistance to GA biosynthesis inhibitors during germination.Slightly higher levels of GA₁ and GA₄ in siliques compared to wild-type. nih.gov
gamt1 gamt2 (double mutant)Null mutations in both GAMT1 and GAMT2 genesStrongly reduced inhibition of germination on GA biosynthesis inhibitors; GA-excess phenotype.Significantly higher levels of bioactive GAs (especially GA₁) in developing siliques. nih.govuniprot.org

In the moss Physcomitrella patens (now known as Physcomitrium patens), disruption of the bifunctional ent-copalyl diphosphate (B83284) synthase/ent-kaurene (B36324) synthase gene (Ppcps/ks) creates a mutant that cannot produce ent-kaurene, a common precursor for all gibberellins. nih.govnih.gov This mutant exhibits defects in development, specifically in the differentiation of chloronema to caulonema filaments. nih.gov Interestingly, this developmental defect cannot be rescued by the application of GAs that are active in higher plants, such as GA₃ and GA₄. nih.govdntb.gov.ua However, the application of this compound successfully restores normal development in the Ppcps/ks disruption mutant. nih.govresearchgate.net This finding is significant as it suggests that certain GA-related compounds, like this compound, have a conserved hormonal function in lower plants that is distinct from the roles of well-known bioactive GAs in angiosperms. nih.gov

Table 2. Phenotype and Rescue of Physcomitrium patens Ppcps/ks Disruption Mutant
MutantGenetic DefectKey PhenotypeRescue CompoundReference
Ppcps/ks KODisruption of ent-kaurene synthase gene; no ent-kaurene production.Defect in protonemal differentiation (chloronema to caulonema).GA₃ / GA₄ (Inactive) nih.gov
ent-kaurenoic acid (Active) nih.govdntb.gov.ua
This compound (Active) nih.govresearchgate.net

Feedback Regulation Mechanisms in this compound Biosynthesis and Metabolism

The levels of gibberellins are maintained through a sensitive homeostatic mechanism involving feedback and feed-forward regulation. nih.gov This system ensures that concentrations of bioactive GAs are appropriate for the developmental stage and environmental conditions. The biosynthesis of GA9 and other C₁₉-GAs is subject to this control.

Bioactive GAs, the products of the pathway, negatively regulate the transcript levels of key biosynthetic genes, particularly those encoding GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). nih.govnih.govannualreviews.orgpnas.org These enzymes catalyze late steps in the formation of bioactive GAs. oup.com When levels of active GAs are high, the expression of these genes is suppressed, thus reducing the rate of GA synthesis. nih.gov Conversely, when active GA levels are low, the expression of these genes is enhanced. nih.gov This negative feedback is a critical part of GA homeostasis and is mediated by DELLA proteins. nih.gov

Molecular Mechanisms of Action of Ga9 Methyl Ester

Perception and Signal Transduction Pathways

The molecular mechanisms underlying the action of GA9 methyl ester involve its interaction with key components of the gibberellin (GA) signaling pathway, leading to the modulation of plant growth and development.

This compound itself does not directly interact with the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, the primary receptors for bioactive gibberellins (B7789140). frontiersin.org Studies have shown that for this compound to be perceived by the signaling pathway, it must first be converted into a bioactive form. frontiersin.orgfrontiersin.org This conversion involves the removal of the methyl ester group, a process likely carried out by a methyl esterase, to yield GA9. Subsequently, GA9 is hydroxylated at the C3 position by the enzyme GA3-oxidase (GA3ox) to produce GA4, a bioactive gibberellin. frontiersin.org It is GA4 that then binds to the GID1 receptor. frontiersin.orgfrontiersin.org

Yeast two-hybrid assays have demonstrated that the interaction between the Lygodium japonicum GID1 and DELLA proteins occurs only in the presence of GA4, and not this compound. frontiersin.org This indicates that the demethylation and subsequent hydroxylation of this compound are crucial prerequisite steps for its activity within the cell. Similarly, in the moss Physcomitrium patens, this compound does not appear to induce the degradation of its DELLA proteins, nor does it facilitate the interaction between moss GID1-like proteins and DELLA proteins in yeast two-hybrid assays. nih.gov

DELLA proteins are a family of nuclear-localized proteins that act as repressors of GA-responsive growth. nih.govmassey.ac.nz They are characterized by a conserved DELLA domain at their N-terminus, which is essential for their interaction with GID1 receptors. nih.gov In the absence of bioactive GAs, DELLA proteins bind to and inhibit the activity of various transcription factors, thereby repressing gene expression and downstream GA responses. nih.gov

The binding of a bioactive GA, such as GA4 derived from this compound, to the GID1 receptor induces a conformational change in the receptor. This change facilitates the formation of a stable GID1-GA-DELLA complex. nih.govnih.gov The formation of this complex is the critical event that targets DELLA proteins for degradation.

Once the GID1-GA-DELLA complex is formed, it is recognized by an F-box protein, which is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. nih.govresearchgate.net This recognition leads to the polyubiquitination of the DELLA protein. Polyubiquitinated DELLA proteins are then targeted for degradation by the 26S proteasome. nih.gov

The degradation of DELLA proteins relieves the repression of GA-responsive genes, leading to the activation of the GA signaling pathway. frontiersin.org This activation results in various physiological responses, such as stem elongation, seed germination, and flowering. In the fern Lygodium japonicum, treatment with this compound has been shown to lead to the degradation of a DELLA protein, indicating that it can effectively trigger this signaling cascade after its conversion to a bioactive form. frontiersin.org

Cellular and Subcellular Localization of this compound and its Metabolizing Enzymes

The transport and activity of this compound are intrinsically linked to its localization and the location of the enzymes that metabolize it.

This compound is synthesized in certain tissues and then secreted to act on other tissues. frontiersin.org For instance, in the fern Lygodium japonicum, this compound acts as an antheridiogen and is synthesized and secreted by older gametophytes to be taken up by younger ones. frontiersin.org

The enzymes responsible for converting this compound into the bioactive GA4 are localized in specific cellular compartments. While the precise subcellular localization of the putative methyl esterase that demethylates this compound is not explicitly detailed, gibberellin biosynthetic enzymes are generally found in specific organelles. For example, copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS) are located in plastids, while ent-kaurene oxidase (KO) is on the outer membrane of the plastid, and ent-kaurenoic acid oxidase (KAO) is in the endoplasmic reticulum. annualreviews.org The final steps of bioactive GA synthesis, catalyzed by GA 20-oxidases and GA 3-oxidases, are thought to occur in the cytoplasm. annualreviews.org

The GID1 receptor, which perceives the GA4 derived from this compound, is a soluble protein located preferentially in the nucleus. nih.gov DELLA proteins are also nuclear-localized. nih.gov This nuclear co-localization is essential for the GA-dependent interaction between GID1 and DELLA proteins and the subsequent degradation of DELLAs.

ComponentGeneral Cellular/Subcellular Location
This compoundSecreted from synthesizing cells/tissues frontiersin.org
Putative methyl esteraseLikely intracellular in target cells frontiersin.org
GA 3-oxidase (GA3ox)Cytoplasm annualreviews.org
GID1 ReceptorNucleus nih.gov
DELLA ProteinsNucleus nih.gov

Influence on Gene Expression Profiles and Transcriptional Networks

The degradation of DELLA proteins, initiated by the perception of bioactive GAs derived from this compound, has a profound impact on gene expression. DELLA proteins act as master regulators by interacting with and repressing a wide array of transcription factors from various families, including MYB, bHLH, and AP2/ERF. nih.govresearchgate.net By relieving this repression, GA signaling unleashes these transcription factors to regulate their target genes.

In petunia, for example, bioactive gibberellins like GA4 (derived from GA9) stimulate the transcription of genes involved in anthocyanin biosynthesis, such as chalcone (B49325) synthase (chs). nih.gov This indicates that the signaling cascade initiated by this compound can lead to changes in specific metabolic pathways by upregulating the expression of key enzymatic genes.

Transcriptional networks are complex systems of interacting transcription factors and their target genes that control cellular processes. fz-juelich.denih.govnih.gov The removal of DELLA proteins can be seen as a key event that reconfigures these networks. In the moss Physcomitrium patens, while the direct effect of this compound on DELLA-mediated transcription is different from that in vascular plants, it has been observed that a subset of genes differentially expressed in della mutants are also responsive to this compound treatment, suggesting some overlap in the downstream transcriptional responses. researchgate.netcsic.es This highlights the role of DELLA-mediated signaling in integrating various hormonal and environmental cues to orchestrate gene expression.

Mechanisms of Intercellular and Intracellular Transport Facilitated by Methylation

Methylation plays a crucial role in the transport of various plant hormones, and this compound is a prime example of this. The addition of a methyl group to GA9 increases its hydrophobicity. frontiersin.org This increased hydrophobicity is thought to facilitate its transport across cell membranes and its movement between cells.

In the case of the fern antheridiogen, the synthesis of this compound in older gametophytes and its subsequent uptake by younger gametophytes is a clear example of intercellular transport. frontiersin.org The more hydrophobic nature of this compound allows it to be more efficiently taken up by the target gametophytes compared to its unmethylated counterpart, GA9. frontiersin.org This efficient transport mechanism enhances the sensitivity of the young gametophytes to the secreted pheromonal signal. frontiersin.org

Once inside the target cell (intracellular space), the methyl ester group is removed, converting this compound back to GA9. frontiersin.org This demethylation step is critical because it effectively traps the molecule within the cell and also prepares it for conversion into the active form, GA4. This process of transport via a modified, more mobile form, followed by conversion to an active, less mobile form in the target cell, is a common strategy in hormone signaling. researchgate.net

Physiological and Developmental Roles of Ga9 Methyl Ester

Involvement in Seed Development and Germination in Angiosperms

In angiosperms (flowering plants), seed development and germination are complex processes tightly regulated by hormones, primarily the balance between abscisic acid (ABA) and bioactive gibberellins (B7789140) (GAs). GAs such as GA1 and GA4 are well-established promoters of seed germination, acting to break dormancy and stimulate the growth of the embryo nih.gov.

However, research indicates that GA9 methyl ester is inactive in angiosperms and does not play a significant role in these processes nih.govresearchgate.net. The hormonal activity is highly structure-dependent, and the methylation at the C-6 carboxyl group renders the molecule unable to interact effectively with the GID1 gibberellin receptor in angiosperms, which is the crucial first step in the GA signaling cascade that leads to germination. Therefore, unlike its critical functions in ferns and mosses, this compound is not considered an active hormone in the context of angiosperm seed biology.

Interactions and Crosstalk with Other Plant Hormonal Pathways

Reciprocal Regulation with Auxin Signaling

The interplay between gibberellins (B7789140) and auxins is a cornerstone of plant developmental regulation, governing processes from embryogenesis to root and shoot architecture. encyclopedia.pub While direct studies on GA9 methyl ester's role are limited, the established interactions of the broader gibberellin class provide a framework for its potential involvement.

Gibberellins are known to influence auxin homeostasis and signaling at multiple levels. In some plant species, GAs can upregulate genes involved in auxin biosynthesis. encyclopedia.pub Furthermore, GAs are necessary for the proper function and stabilization of PIN-FORMED (PIN) proteins, which are crucial auxin efflux carriers responsible for directional auxin transport. encyclopedia.pub For example, in Arabidopsis, GA-deficient mutants show reduced activity of PIN1, PIN2, and PIN3, an effect that can be reversed by GA treatment. encyclopedia.pub This regulation has significant biological implications, affecting processes like gravitropism and the formation of vascular tissues (xylogenesis). encyclopedia.pub

Conversely, auxin can also modulate GA levels. This reciprocal regulation creates a feedback loop that helps fine-tune developmental processes. The interaction between these two hormone classes is highly tissue-specific, leading to diverse outcomes depending on the developmental context. encyclopedia.pub Although the formation of methyl esters from GAs has been described as a potential inactivation method in Arabidopsis, the specific functions of this compound within the GA-auxin crosstalk network remain an area for further investigation. mdpi.com

Modulatory Effects on Abscisic Acid (ABA) Pathways

Gibberellins and abscisic acid (ABA) classically exhibit an antagonistic relationship, controlling key developmental transitions such as seed dormancy and germination, as well as growth responses to environmental stress. nih.govfrontiersin.org The balance between GA and ABA is often the deciding factor in these processes; GA typically promotes germination and growth, while ABA inhibits these processes. nih.govnih.gov

This antagonism occurs at both the metabolic and signaling levels. For instance, during seed germination, conditions that favor germination often lead to an upregulation of GA biosynthesis genes (like GA3ox) and a downregulation of ABA biosynthesis genes, shifting the hormonal balance toward GA. frontiersin.org

Research on the moss Physcomitrium patens has provided specific insights into the action of this compound in relation to ABA. In this species, this compound was found to promote spore germination. biorxiv.org Interestingly, this effect was shown to be independent of the DELLA proteins, which are central negative regulators in the GA signaling pathway of higher plants. biorxiv.org Furthermore, the study demonstrated that the inhibitory effect of ABA on spore germination in P. patens is also independent of these DELLA proteins, suggesting that this compound and ABA regulate this process through separate pathways in this organism. biorxiv.org This finding highlights that the mechanisms of hormonal crosstalk can differ between plant lineages. In some contexts, ABA transporters have been shown to be capable of importing certain GAs, suggesting a potential for interaction at the level of hormone transport, though the specificity for this compound is not known. encyclopedia.pubplantae.org

Table 1: Research Findings on this compound and ABA Interaction in Physcomitrium patens Spore Germination
Experimental ConditionObserved Effect on Spore GerminationInference on Pathway InteractionReference
Application of this compound to wild-type sporesIncreased germination rateThis compound acts as a germination promoter. biorxiv.org
Application of this compound to Ppdella mutant sporesIncreased germination rate (similar to wild-type)The germination-promoting effect of this compound is not dependent on the presence of DELLA proteins. biorxiv.org
Application of ABA to Ppdella mutant sporesInhibited germination (similar to wild-type)The inhibitory effect of ABA on germination is not dependent on DELLA proteins. biorxiv.org

Interplay with Strigolactone Signaling

Strigolactones (SLs) are a class of hormones that regulate various aspects of plant development, most notably shoot branching. mdpi.commdpi.com The interaction between GAs and SLs is complex, involving both synergistic and antagonistic elements. A significant finding has been the discovery of a direct molecular link between the two pathways. Research has shown that a gibberellin methyl ester can directly interact with the strigolactone receptor, DWARF14 (D14), in vitro. unit.nonih.govnih.gov This suggests that GA derivatives may directly modulate SL perception or signaling.

Beyond this direct interaction, the pathways exhibit reciprocal regulation. GA signaling has been shown to negatively regulate the expression of SL biosynthesis genes in rice, thereby reducing the levels of endogenous SLs. nih.gov This is consistent with the generally opposing roles of the two hormones in shoot branching, where GAs can promote internode elongation while SLs inhibit the outgrowth of axillary buds. mdpi.comresearchgate.net

Conversely, SLs can negatively regulate GA signaling. In rice, SLs are required for the interaction between the D14 receptor and the DELLA protein SLR1, a key repressor of GA signaling. mdpi.comtamu.edu This SL-dependent interaction suggests a mechanism by which SLs can enhance the repression of GA-mediated processes. tamu.edu This intricate interplay allows the plant to coordinate its growth and architecture in response to both internal and external cues.

Complex Hormonal Networks in Specific Developmental Contexts

The crosstalk between this compound and other hormones is best understood by examining their integrated roles in specific developmental processes. The balance and interaction between GAs, auxins, ABA, and SLs form a complex regulatory network that fine-tunes plant growth and morphology. mdpi.comfrontiersin.org

Shoot Branching: The architecture of a plant's shoot system is heavily controlled by the interplay between GAs, auxins, and SLs. frontiersin.org While auxin flowing down the main stem (apical dominance) inhibits axillary bud growth, SLs act as a further inhibitory signal. frontiersin.org GAs, on the other hand, can have dual roles. While often associated with stem elongation, specific GAs can also influence bud activation. researchgate.net The repression of SL biosynthesis by GA signaling indicates an antagonistic relationship in this context, where high GA levels could lead to reduced SL-mediated bud inhibition. nih.gov The ability of a GA methyl ester to interact with the SL receptor adds another layer of complexity to this network, potentially allowing for direct modulation of SL sensitivity. unit.nonih.gov

Seed Germination: This process is a classic example of the antagonistic relationship between ABA and GAs. frontiersin.orgnih.gov ABA establishes and maintains dormancy, while GAs promote the transition to germination. The ratio of ABA to GA is critical. nih.govcanada.ca As seen in P. patens, this compound can act as a germination-promoting signal, highlighting the role of GA precursors or their derivatives in tipping this hormonal balance. biorxiv.org

Root Development: Root system architecture is regulated by a complex interaction between multiple hormones. Auxin is a primary driver of root development, but its effects are modulated by GAs, ABA, and SLs. encyclopedia.pubmdpi.com GAs are required for the proper functioning of auxin transporters, thereby influencing root gravitropism and growth. encyclopedia.pub The antagonistic relationship between GAs and ABA also plays out in the roots, where GA promotes and ABA suppresses root growth, an effect mediated by DELLA proteins in higher plants. nih.gov SLs, in turn, interact with auxin signaling to regulate primary root elongation and lateral root formation. mdpi.com

Table 2: Summary of this compound and Gibberellin Crosstalk with Other Hormones
Interacting HormoneNature of Interaction with Gibberellins (GAs) / this compoundKey Developmental ContextsReferences
AuxinReciprocal regulation. GAs influence auxin transport (PIN proteins) and homeostasis.Root and shoot architecture, xylogenesis, apical dominance. encyclopedia.pub
Abscisic Acid (ABA)Primarily antagonistic. The GA/ABA ratio is critical for key transitions. This compound can promote germination independently of DELLA/ABA pathways in moss.Seed dormancy and germination, root growth, stress responses. nih.govfrontiersin.orgbiorxiv.org
Strigolactones (SLs)Complex and reciprocal. GA signaling represses SL biosynthesis. SLs negatively regulate GA signaling. A GA methyl ester can directly bind the SL receptor D14.Shoot branching, root development. mdpi.comunit.nonih.govtamu.edu

Evolutionary Significance of Ga9 Methyl Ester Function

Evolutionary Conservation and Adaptation of GA9 Methyl Ester Roles across Plant Divisions

While the core GA signaling module is conserved in vascular plants, the specific roles of individual GA molecules have undergone significant adaptation. This compound serves as a prime example of this functional evolution. In angiosperms, methylation of GAs, including the conversion of bioactive GAs to their methyl esters, is generally considered a mechanism of deactivation. nih.gov For instance, in Arabidopsis thaliana, the enzymes GAMT1 and GAMT2 methylate active GAs, a process that is prominent during seed development and is thought to facilitate their degradation as seeds mature. nih.gov Consequently, this compound is inactive in flowering plants. nih.gov

In stark contrast, certain GA methyl esters function as primary signaling molecules in other plant divisions. The most well-documented example is the role of this compound as an antheridiogen in the Schizaeaceae family of ferns, where it regulates sex determination by inducing the development of male reproductive structures (antheridia). nih.govpsu.edu

Intriguingly, research on the moss Physcomitrella patens provides further insight into the ancestral function of methylated GAs. While P. patens does not produce the bioactive GAs typical of angiosperms (like GA3 and GA4) and does not respond to them, it does utilize metabolites derived from ent-kaurene (B36324) for developmental regulation. nih.gov A mutant of P. patens unable to produce ent-kaurene exhibits defects in the differentiation of its filamentous protonema. This defect can be rescued by the application of ent-kaurene or ent-kaurenoic acid. nih.gov Remarkably, the application of this compound also rescues this developmental phenotype, whereas the active angiosperm GAs, GA3 and GA4, have no effect. nih.gov This suggests that a diterpene metabolite, structurally related to fern antheridiogens, acts as an endogenous developmental regulator in moss.

These findings indicate a profound evolutionary shift in the function of this compound. What serves as a key developmental regulator in bryophytes and a sex-determining hormone in ferns has been relegated to an inactive intermediate or a degradation product in the context of angiosperm physiology. nih.gov This highlights a pattern where the roles of GA-related compounds have changed considerably throughout evolutionary history, adapting to the different life cycles and developmental strategies of various plant groups. psu.edu

Phylogenetic Analysis of GA Methyl Esterases and Related Enzymes

The synthesis and hydrolysis of GA methyl esters are controlled by specific enzyme families whose evolutionary histories shed light on the adaptation of this metabolic process. The methylation of the carboxyl group of gibberellins (B7789140) is catalyzed by GA methyltransferases (GAMTs), which belong to the broader SABATH family of methyltransferases. nih.govnih.gov This family is responsible for methylating a variety of plant hormones and other small molecules, including salicylic (B10762653) acid and jasmonic acid. nih.gov

Systematic phylogenetic analyses of SABATH genes across hundreds of land plant genomes have identified a putative GAMT clade that is specific to seed plants. nih.gov Biochemical assays have confirmed that representative enzymes from both gymnosperms and angiosperms within this clade possess the ability to methylate gibberellins, such as GA1, GA3, and GA4. nih.gov This suggests that the origin of true GAMT enzymes is a feature of seed plant evolution.

Despite this conservation, the presence of GAMT genes is surprisingly sporadic among flowering plants. While GAMT genes are found in many species, they appear to have been lost frequently during angiosperm evolution. Notably, all species examined within the Poales (grasses), Fabales (legumes), and the large Superasterid clade of eudicots lack GAMT genes. nih.gov This pattern of frequent loss suggests that while the deactivation of GAs via methylation is a conserved mechanism in some lineages, particularly in processes like seed development, it is an expendable function in many others. nih.govnih.gov

The reverse reaction, the demethylation of methyl esters back to their active acid forms, is catalyzed by methylesterases (MESs). mdpi.com Phylogenetic analysis indicates that MES genes are ubiquitous among land plants and can be clustered into three ancient groups, implying that the capacity to hydrolyze methyl esters arose early in land plant evolution and diversified. mdpi.com While many MES enzymes have yet to be functionally characterized, their widespread presence suggests that the machinery to process and respond to methylated compounds is a fundamental and conserved trait, even if the specific substrates, like GA methyl esters, have gained and lost importance in different lineages. mdpi.com

Table 2: Biochemical Activity of Representative SABATH Family GA Methyltransferases (GAMTs) This interactive table shows the substrate specificity of GAMT enzymes from different plant species. The data indicates that the ability to methylate various bioactive gibberellins is a conserved feature of these enzymes.

Enzyme (Species)Substrate(s)Product(s)Reference
AtGAMT1 (Arabidopsis thaliana)GA₁, GA₃, GA₄GA₁-Me, GA₃-Me, GA₄-Me nih.govnih.gov
AtGAMT2 (Arabidopsis thaliana)GA₁, GA₃, GA₄GA₁-Me, GA₃-Me, GA₄-Me nih.govnih.gov
GbGAMT (Ginkgo biloba)GA₁, GA₃, GA₄GA₁-Me, GA₃-Me, GA₄-Me nih.gov
VvGAMT (Vitis vinifera)GA₁, GA₃, GA₄GA₁-Me, GA₃-Me, GA₄-Me nih.gov

Advanced Analytical Methodologies for Ga9 Methyl Ester Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

High-resolution gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of GA9 methyl ester and other gibberellin derivatives. impactanalytical.comgcms.czrestek.com This method offers high sensitivity and resolving power, enabling the separation and identification of complex mixtures of plant hormones. researcher.lifeuib.no The volatility and thermal stability of the methyl ester form of GA9 make it particularly amenable to GC analysis. gcms.cz For quantitative analyses, the use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enhances specificity and allows for the detection of ultra-trace amounts, often down to the femtogram level. impactanalytical.comchromatographyonline.com

Effective sample preparation is critical to obtaining reliable GC-MS data. The process typically begins with the extraction of lipids and other compounds from the plant matrix using a nonpolar solvent. gcms.czrestek.com This is followed by saponification to yield the salts of free fatty acids. To enhance volatility and improve chromatographic peak shape, the carboxyl group of GA9 is derivatized to its methyl ester. gcms.cznih.gov

Common derivatization reagents and methods include:

Diazomethane and Trimethylsilyldiazomethane: These reagents are frequently used to form methyl esters, increasing the volatility and stability of the compounds for GC-MS analysis. littlemsandsailing.com Trimethylsilyldiazomethane, often used in a hexane solution, provides a convenient method for preparing methyl esters at room temperature. littlemsandsailing.com

Acid-Catalyzed Esterification: Reagents such as boron trifluoride (BF3) in methanol, hydrochloric acid (HCl), or sulfuric acid (H2SO4) are widely used for the esterification of free fatty acids. nih.govresearchgate.net For instance, a common procedure involves refluxing with methanolic sodium hydroxide for saponification, followed by esterification with a reagent like boron trifluoride in methanol. gcms.czchromatographyonline.com

Following derivatization, a liquid-liquid extraction is typically performed to isolate the this compound into an organic solvent, such as n-heptane, making it ready for GC-MS injection. sigmaaldrich.com

For accurate quantification, the use of stable isotope-labeled internal standards (SIL-IS) is the preferred method. researchgate.netnih.gov These standards, which are typically labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), have chemical and physical properties nearly identical to the analyte of interest. researchgate.netnih.govscispace.com By adding a known amount of the SIL-IS to the sample prior to extraction and analysis, any variations in sample preparation, injection volume, and instrument response can be corrected for, leading to highly accurate and precise measurements. researchgate.netresearchgate.net While deuterium-labeled compounds are a common choice, they can sometimes exhibit different retention times or recoveries compared to the unlabeled analyte. nih.govscispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of gibberellins (B7789140). acs.orgmdpi.com LC-MS/MS is particularly advantageous for analyzing less volatile or thermally labile compounds, as it does not require high temperatures for sample introduction. The combination of high-performance liquid chromatography (HPLC) for separation and tandem mass spectrometry for detection provides excellent specificity and sensitivity. acs.org Electrospray ionization (ESI) is a commonly used ionization technique in this context. acs.org The direct analysis of underivatized gibberellins is possible with LC-MS/MS, which can simplify sample preparation.

Spectroscopic Techniques for Structural Elucidation in Metabolic Studies (e.g., NMR in related contexts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of gibberellins and their metabolites. mmu.ac.ukunl.edu While less sensitive than mass spectrometry, NMR provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry of a molecule. unl.eduresearchgate.net Techniques such as 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to fully characterize the structure of novel gibberellin metabolites. mmu.ac.uk In metabolic studies, NMR can be used to trace the incorporation of isotopically labeled precursors (e.g., ¹³C-labeled mevalonic acid) into gibberellin biosynthesis pathways, providing insights into the reaction mechanisms. acs.org

Immunological Detection Methods (e.g., Radioimmunoassay for GA9)

Immunological methods offer highly sensitive and specific detection of hormones like gibberellins. nih.govnih.gov Radioimmunoassay (RIA) is a classic immunological technique that can be used to quantify picogram amounts of an antigen. wikipedia.orgrevvity.combiology-pages.info The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) to a limited number of specific antibody binding sites. wikipedia.orgrevvity.commicrobenotes.com As the concentration of the unlabeled antigen increases, it displaces the radiolabeled antigen, leading to a decrease in the radioactivity of the antibody-bound fraction. biology-pages.info By creating a standard curve with known amounts of unlabeled antigen, the concentration of GA9 in an unknown sample can be determined. biology-pages.info Although extremely sensitive, RIA requires the use of radioactive materials and specialized equipment. wikipedia.orgdiasource-diagnostics.com

In Vitro and In Vivo Bioassays for Functional Characterization

Bioassays are essential for determining the biological activity of gibberellins and their derivatives. ableweb.orgbiologydiscussion.com These assays rely on the physiological response of plants or plant tissues to the applied substance.

Commonly used bioassays for gibberellins include:

Dwarf Rice (Tan-ginbozu) Micro-drop Assay: This is a highly sensitive and widely used bioassay for detecting GA activity. jircas.go.jp The elongation of the second leaf sheath of dwarf rice seedlings is measured after the application of the test substance. The sensitivity of this assay can be further enhanced by pre-treating the plants with a gibberellin biosynthesis inhibitor. jircas.go.jp

Dwarf Pea Epicotyl Elongation Assay: In this assay, the elongation of the epicotyl of dwarf pea seedlings is measured after treatment with the GA solution. biologydiscussion.com

Barley Endosperm Assay: This assay measures the induction of α-amylase production in the aleurone layer of barley endosperm in response to gibberellins. ableweb.orgdoubtnut.com The amount of reducing sugars produced by the enzymatic breakdown of starch is proportional to the GA concentration. biologydiscussion.com

Grape Shoot Elongation Assay: The increase in the total fresh weight of grape shoots after spraying with a GA solution can be used as a criterion for bioactivity. ajevonline.org

These bioassays, while not as structurally specific as instrumental methods, provide crucial information about the functional relevance of this compound and its metabolites in plant growth and development.

Emerging Research Areas and Future Directions for Ga9 Methyl Ester Studies

Elucidation of Uncharacterized Enzymes and Regulatory Proteins in GA9 Methyl Ester Pathways

The biosynthesis and catabolism of gibberellins (B7789140) are complex processes involving numerous enzymes. While the core pathways are relatively well-understood, the specific enzymes that methylate and demethylate gibberellins, including GA9, are an active area of investigation.

Future research is focused on identifying and characterizing the specific methyltransferases and methylesterases that act on GA9. For instance, the SABATH family of methyltransferases, known to methylate various plant hormones, are prime candidates for the enzyme responsible for converting GA9 into its methyl ester form. scispace.com In Arabidopsis, the methyltransferase AtGAMT1 has shown high activity with GA9. scispace.com Conversely, identifying the esterases that hydrolyze this compound back to active GA9 is crucial for understanding its role as a potential temporary storage or inactivated form. mdpi.comresearchgate.net Studies in Olea europaea (olive) have identified novel methylesterases that cleave phytohormone methyl esters, suggesting a potential mechanism for the de-esterification of compounds like this compound. researchgate.net

Furthermore, enzymes that regulate the levels of GA9 itself are critical. The GA 2-oxidase, AtGA2ox10, has been identified in Arabidopsis thaliana as a producer of GA9 from its precursor, GA15. oup.com The discovery and characterization of such enzymes provide key targets for understanding the regulation of this compound pools. The physiological role of enzymes like pimeloyl-[acyl-carrier protein] methyl ester esterase in E. coli, which hydrolyzes methyl ester bonds, provides a model for the types of enzymatic activity that may regulate this compound levels in plants. uniprot.org

Table 1: Key Enzymes in GA9 and this compound Metabolism

Enzyme Class Specific Enzyme Example Organism Function Reference
GA 2-oxidase AtGA2ox10 Arabidopsis thaliana Catalyzes the formation of C19-GA9 from C20-GA15. oup.com
Methyltransferase AtGAMT1 Arabidopsis thaliana Demonstrates high activity with GA9, likely forming this compound. scispace.com

Comprehensive Systems Biology Approaches to Map this compound Networks

Systems biology offers a powerful framework for understanding the complex web of interactions in which this compound is involved. nih.gov This approach moves beyond the study of single genes or enzymes to create comprehensive network maps of all interacting components, including genes, proteins, and metabolites. nih.govscielo.br

Future research will leverage 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) to construct these networks. nih.gov By integrating these large datasets, researchers can identify hubs and modules within the network that are critical for this compound function. For example, a systems biology approach can help elucidate how this compound signaling is integrated with other hormone pathways, such as those for auxins, cytokinins, and abscisic acid, to coordinate plant growth and development. mdpi.com This system-level understanding can predict how the network will respond to genetic or environmental perturbations. nih.gov Such models are invaluable for identifying key regulatory points in the this compound pathway that may not be obvious from a more linear, component-by-component analysis. scielo.brplos.org

High-Throughput Screening for Novel this compound Modulators

High-Throughput Screening (HTS) is a drug discovery technique that uses automation and robotics to test vast numbers of chemical compounds for their ability to modulate a specific biological target. beckman.combmglabtech.com This technology is being adapted for plant biology to discover novel molecules that can influence plant growth and development by targeting specific hormone pathways. beckman.com

In the context of this compound, HTS can be used to:

Identify inhibitors or activators of the enzymes responsible for synthesizing or degrading this compound.

Discover compounds that mimic the effect of this compound or block its action.

Find molecules that interfere with the transport or perception of this compound.

The process involves developing a specific assay, miniaturizing it for use in multi-well plates, and then screening large chemical libraries, which can contain thousands to millions of compounds. beckman.combmglabtech.comevotec.com Hits from these primary screens are then validated through secondary, more detailed assays. beckman.com HTS campaigns offer a rapid and efficient method for identifying novel chemical tools to probe the this compound pathway and for discovering potential agrochemicals that could be used to manipulate plant growth. bmglabtech.comnih.gov

Advanced Genetic Engineering and Gene Editing to Probe this compound Function

The advent of precise and efficient gene-editing technologies like CRISPR-Cas9 has revolutionized the study of gene function. These tools allow for the targeted modification of genes involved in the this compound pathway with unprecedented accuracy.

Future research will increasingly use these techniques to:

Knock out the genes encoding the enzymes that synthesize this compound to observe the resulting phenotype.

Overexpress these same genes to study the effects of elevated this compound levels.

Introduce subtle mutations to understand the function of specific protein domains.

Studies have already demonstrated the power of genetic manipulation in understanding gibberellin function. For instance, the ectopic expression of cell cycle regulators in the moss Physcomitrella patens has been used to manipulate its development, a process in which gibberellin precursors play a role. researchgate.net Similarly, identifying this compound as the natural substance that regulates the formation of reproductive organs in the fern Lygodium japonicum was a key step in understanding its function, which can be further dissected using gene editing. nih.gov These genetic approaches, combined with detailed physiological and metabolic analysis, are essential for definitively establishing the role of this compound in various plant processes. research-solution.com

Role of this compound in Plant Environmental Stress Responses

Gibberellins are known to be integral to how plants respond to environmental challenges. mdpi.com The modification of GAs, including through methylation, is emerging as a key regulatory mechanism in stress tolerance. mdpi.com

Research is increasingly focused on the role of GA9 and its methyl ester in mediating responses to various abiotic stresses. For example, there is evidence that GA inactivation is a common response to stresses like cold, salt, and osmotic stress, leading to reduced plant growth. oup.com The enzyme AtGA2ox9, which is related to the GA9-producing enzyme AtGA2ox10, has been shown to contribute to freezing tolerance in Arabidopsis. oup.com Furthermore, studies in the moss Physcomitrella patens have revealed that genes involved in terpenoid biosynthesis, the pathway that produces gibberellins, show specific responses to salt stress. researchgate.net Understanding how the balance between GA9 and this compound shifts under different stress conditions could reveal novel mechanisms of plant adaptation and provide targets for developing more resilient crops. frontiersin.orgmdpi.com

Table 2: GA-Related Components and Their Role in Stress Response

Component Organism Stress Type Observed Role/Effect Reference
Gibberellins (general) Plants Abiotic Stress (cold, salt, osmotic) GA inactivation is an integral part of the stress response, often leading to growth reduction. mdpi.comoup.com
AtGA2ox9 Arabidopsis thaliana Cold Stress Loss-of-function mutants are more sensitive to freezing, indicating a role in freezing tolerance. oup.com

Comparative Genomics and Metabolomics of this compound Across Diverse Plant Species

Comparative genomics and metabolomics are powerful tools for understanding the evolution of metabolic pathways. researcher.life By comparing the genomes and metabolite profiles of different plant species, from algae and mosses to flowering plants, researchers can identify conserved and divergent aspects of this compound metabolism and function. researcher.lifenih.govmdpi.com

Comparative Genomics: This approach involves comparing the DNA sequences of genes encoding enzymes in the gibberellin pathway across species. mdpi.com This can reveal how the pathway has evolved and adapted in different plant lineages. For example, comparative functional genomics has been used to study the SABATH family of methyltransferases. scispace.com

Comparative Metabolomics: This involves the large-scale study of small molecules (metabolites) within a cell or organism. nih.govmdpi.com By comparing the metabolomes of different species, scientists can determine whether this compound is a universal signaling molecule or if its role is restricted to certain plant groups. Studies on the moss Physcomitrella patens have shown that while it lacks active GAs like those in seed plants, it uses gibberellin precursors for developmental regulation, highlighting an evolutionary divergence. researchgate.net

These comparative approaches provide crucial insights into the fundamental importance and evolutionary history of the this compound pathway, potentially uncovering novel functions in different plant species. researcher.lifenih.gov

Q & A

Q. Table 1. Key Parameters for Optimizing Methyl Ester Synthesis (Adapted from )

ParameterLevel 1Level 2Level 3Contribution to Yield
Catalyst TypeNaOHKOHLiOH12.3%
Catalyst Conc.0.5 wt%1.0 wt%1.5 wt%77.6%
Molar Ratio1:61:91:125.8%
Temperature25°C40°C60°C4.3%

Q. Table 2. Bioactivity Comparison of this compound Analogs (Adapted from )

CompoundCaulonemal Cell Formation (%)EC₅₀ (µM)Detection in P. patens
This compound68 ± 515.2Not detected
ent-Kaurenoic Acid92 ± 32.1Detected
GA73 Methyl Ester34 ± 445.7Not detected

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.